Cas no 1186299-71-7 (Tert-Butyl 2-((tert-butoxycarbonyl)amino)-1H-imidazole-1-carboxylate)

Tert-Butyl 2-((tert-butoxycarbonyl)amino)-1H-imidazole-1-carboxylate is a protected imidazole derivative commonly employed in organic synthesis and pharmaceutical research. The compound features dual Boc (tert-butoxycarbonyl) protecting groups, enhancing its stability and facilitating selective deprotection strategies. Its imidazole core is a versatile scaffold in medicinal chemistry, often utilized in the development of bioactive molecules. The tert-butyl ester and Boc-amine functionalities provide orthogonal protection, enabling controlled functionalization under mild conditions. This reagent is particularly valuable in peptide and heterocycle synthesis, where protecting group compatibility is critical. Its high purity and well-defined reactivity make it a reliable intermediate for constructing complex molecular architectures.
Tert-Butyl 2-((tert-butoxycarbonyl)amino)-1H-imidazole-1-carboxylate structure
1186299-71-7 structure
Product Name:Tert-Butyl 2-((tert-butoxycarbonyl)amino)-1H-imidazole-1-carboxylate
CAS No:1186299-71-7
MF:C13H21N3O4
MW:283.323543310165
CID:5039953
PubChem ID:57855252
Update Time:2026-02-28

Tert-Butyl 2-((tert-butoxycarbonyl)amino)-1H-imidazole-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl 2-((tert-butoxycarbonyl)amino)-1H-imidazole-1-carboxylate
    • tert-Butyl 2-(Boc-amino)-1H-imidazole-1-carboxylate
    • tert-Butyl2-((tert-butoxycarbonyl)amino)-1H-imidazole-1-carboxylate
    • tert-butyl 2-[(tert-butoxycarbonyl)amino]imidazole-1-carboxylate
    • MFCD29761770
    • CS-0161685
    • E77114
    • 1186299-71-7
    • BS-51832
    • tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]imidazole-1-carboxylate
    • SCHEMBL13326810
    • Tert-Butyl 2-((tert-butoxycarbonyl)amino)-1H-imidazole-1-carboxylate
    • Inchi: 1S/C13H21N3O4/c1-12(2,3)19-10(17)15-9-14-7-8-16(9)11(18)20-13(4,5)6/h7-8H,1-6H3,(H,14,15,17)
    • InChI Key: YZNSRGJCFLCJKR-UHFFFAOYSA-N
    • SMILES: O(C(N1C=CN=C1NC(=O)OC(C)(C)C)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 283.15320616g/mol
  • Monoisotopic Mass: 283.15320616g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 371
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 82.4

Tert-Butyl 2-((tert-butoxycarbonyl)amino)-1H-imidazole-1-carboxylate Pricemore >>

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Tert-Butyl 2-((tert-butoxycarbonyl)amino)-1H-imidazole-1-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:1186299-71-7)Tert-Butyl 2-((tert-butoxycarbonyl)amino)-1H-imidazole-1-carboxylate
Order Number:A1228866
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 22:39
Price ($):166
Email:sales@amadischem.com

Additional information on Tert-Butyl 2-((tert-butoxycarbonyl)amino)-1H-imidazole-1-carboxylate

Introduction to Tert-Butyl 2-((tert-butoxycarbonyl)amino)-1H-imidazole-1-carboxylate (CAS No. 1186299-71-7)

Tert-Butyl 2-((tert-butoxycarbonyl)amino)-1H-imidazole-1-carboxylate, with the CAS number 1186299-71-7, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of protected amino acids, featuring a tert-butoxycarbonyl (Boc) group and an imidazole ring, making it a valuable intermediate in the synthesis of more complex molecules.

The structure of Tert-Butyl 2-((tert-butoxycarbonyl)amino)-1H-imidazole-1-carboxylate is characterized by its high degree of functionalization, which allows for its use in various synthetic pathways. The presence of the Boc group provides stability and protection to the amine functionality, which is crucial in multi-step synthetic processes where selective reactions are required. This feature makes it particularly useful in the development of peptide mimetics and other bioactive molecules.

In recent years, there has been a growing interest in the use of imidazole derivatives in medicinal chemistry due to their diverse biological activities. Imidazole rings are known for their role in various biological processes, including enzyme inhibition and metal ion coordination. The compound Tert-Butyl 2-((tert-butoxycarbonyl)amino)-1H-imidazole-1-carboxylate leverages these properties, making it a promising candidate for further investigation in drug discovery.

One of the most compelling aspects of this compound is its potential application in the synthesis of novel therapeutic agents. Researchers have been exploring its utility in creating small molecule inhibitors targeting various disease pathways. For instance, studies have shown that imidazole-based compounds can interact with metal ions involved in enzymatic reactions, potentially leading to the development of new antibiotics or anti-inflammatory drugs.

The Boc protection on the amine group also allows for controlled deprotection under mild acidic conditions, providing synthetic chemists with flexibility in designing complex molecules. This characteristic is particularly valuable in peptide synthesis, where protecting groups are essential to prevent unwanted side reactions. The combination of these features makes Tert-Butyl 2-((tert-butoxycarbonyl)amino)-1H-imidazole-1-carboxylate a versatile building block for organic synthesis.

Recent advancements in computational chemistry have further enhanced the understanding of how this compound behaves in different reaction environments. Molecular modeling studies have revealed insights into its binding interactions with potential target proteins, which could guide the design of more effective drug candidates. These computational approaches are increasingly being integrated into drug discovery pipelines, accelerating the development of new treatments.

The pharmaceutical industry has also been exploring the use of Tert-Butyl 2-((tert-butoxycarbonyl)amino)-1H-imidazole-1-carboxylate as a starting material for large-scale production. Its stability under various storage conditions and ease of handling make it an attractive option for industrial applications. Additionally, its compatibility with green chemistry principles has led to interest in sustainable synthetic routes that minimize waste and energy consumption.

In conclusion, Tert-Butyl 2-((tert-butoxycarbonyl)amino)-1H-imidazole-1-carboxylate (CAS No. 1186299-71-7) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and versatile applications make it a valuable tool for researchers working on drug discovery and development. As our understanding of its properties continues to grow, so too will its role in creating innovative therapeutic solutions.

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Amadis Chemical Company Limited
(CAS:1186299-71-7)Tert-Butyl 2-((tert-butoxycarbonyl)amino)-1H-imidazole-1-carboxylate
A1228866
Purity:99%
Quantity:1g
Price ($):166
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